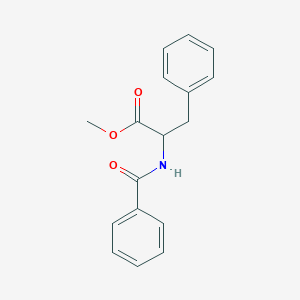

Methyl 3-phenyl-2-(phenylformamido)propanoate

Description

Methyl 3-phenyl-2-(phenylformamido)propanoate is a chiral ester derivative characterized by a phenylformamido group at the 2-position and a phenyl group at the 3-position of the propanoate backbone. Its molecular structure combines aromatic and amide functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is synthesized via coupling reactions, as demonstrated by a 90% yield achieved through photoredox catalysis using hexane/ethyl acetate (5:1 v/v) as the eluent . It is commercially available with a purity of 98% (CAS: 74923-17-4), highlighting its utility in laboratory settings .

Properties

IUPAC Name |

methyl 2-benzamido-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-21-17(20)15(12-13-8-4-2-5-9-13)18-16(19)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQQPHKRRCUYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346193 | |

| Record name | Methyl N-benzoylphenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74923-17-4 | |

| Record name | Methyl N-benzoylphenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenyl-2-(phenylformamido)propanoate typically involves the esterification of 3-phenyl-2-(phenylformamido)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of Methyl 3-phenyl-2-(phenylformamido)propanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high-quality product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-2-(phenylformamido)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: 3-phenyl-2-(phenylformamido)propanoic acid.

Reduction: Methyl 3-phenyl-2-(phenylformamido)propanol.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-phenyl-2-(phenylformamido)propanoate is a phenylalanine derivative that has been reported in Aspergillus flavipes .

Chemical Information

- IUPAC Name: methyl 2-benzamido-3-phenylpropanoate

- Molecular Formula:

- Molecular Weight: 283.32 g/mol

- Synonyms: methyl 3-phenyl-2-(phenylformamido)propanoate, methyl 2-benzamido-3-phenylpropanoate, methyl N-(phenylcarbonyl)phenylalaninate

- CAS Registry Number: 74923-17-4

Potential Applications

While the provided search results do not offer specific applications of Methyl 3-phenyl-2-(phenylformamido)propanoate, they do provide some context and related information that can be useful in deducing potential applications:

- Aspergillus Metabolite: The compound has been reported as a metabolite of Aspergillus flavipes, suggesting its involvement in the metabolic pathways of this fungus . This could be relevant in studies concerning fungal metabolism, biosynthesis, or in understanding the organism's biochemical processes.

-

Phenylalanine Derivative: As a phenylalanine derivative, Methyl 3-phenyl-2-(phenylformamido)propanoate could have applications in:

- Biochemical Research: Studying its interactions with enzymes or proteins that are specific to phenylalanine or related amino acids.

- Pharmaceutical Chemistry: Serving as an intermediate in the synthesis of more complex molecules with potential therapeutic applications .

- Peptide Synthesis: Modification of the amino acid structure could be useful in creating modified peptides with altered properties.

- Inhibitor Development: The search results mention the use of compounds for inhibiting specific enzymes like 3-phosphoglycerate dehydrogenase (PHGDH) . Although Methyl 3-phenyl-2-(phenylformamido)propanoate is not explicitly mentioned as a PHGDH inhibitor, its structural similarity to phenylalanine could potentially allow it to be investigated in this context. PHGDH inhibitors are of interest in cancer research .

- Cross-Aza-Benzoin Reaction: N-Heterocyclic carbenes (NHCs) can catalyze cross-aza-benzoin reactions . Given the compound's structural features, it might be relevant in the context of NHC catalysis or related chemical transformations.

- Anti-viral Research: Piperazinones are being explored for inhibiting arenavirus infections . The compound may be useful in developing novel anti-viral treatments.

Mechanism of Action

The mechanism of action of Methyl 3-phenyl-2-(phenylformamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for diverse biological activities .

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 3-phenyl-2-(phenylformamido)propanoate and Analogues

Key Observations:

Substituent Effects on Yield: Both Methyl 3-phenyl-2-(phenylformamido)propanoate and its 4-vinylbenzamido analogue () exhibit high synthetic yields (~90%), indicating efficient coupling methodologies. The 2-thioxo-1,3-dithiol-carboxamido derivative (Compound d, ) also shows comparable yield (89%), suggesting robustness in amide-forming reactions .

Thermal Stability: Compound d has a notably high melting point (422 K), likely due to the rigid 2-thioxo-1,3-dithiol-carboxamido group enhancing crystalline packing .

Spectral Data : The 1H NMR of Compound d reveals distinct signals for the methyl ester (δ 3.7, s) and aromatic protons (δ 7.23–7.47, m), aiding structural confirmation .

Biological Activity

Methyl 3-phenyl-2-(phenylformamido)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 3-phenyl-2-(phenylformamido)propanoate has the following chemical structure:

- Molecular Formula : C16H17N1O2

- CAS Number : 74923-17-4

- Molecular Weight : 271.31 g/mol

The compound features a methyl ester functional group, a phenyl group, and an amide linkage, which are critical for its biological interactions.

Pharmacological Properties

Research indicates that methyl 3-phenyl-2-(phenylformamido)propanoate exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the phenyl and amide groups may enhance interaction with microbial cell membranes, potentially leading to cell lysis.

- Anticancer Potential : Some derivatives of amide compounds have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects : Compounds containing amide linkages are known to exhibit anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines or modulating immune responses.

The exact mechanisms through which methyl 3-phenyl-2-(phenylformamido)propanoate exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cellular proliferation.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate inflammation and apoptosis.

Case Studies and Research Findings

- Antimicrobial Studies :

- Cytotoxicity Assays :

- Inflammation Models :

Data Summary

Q & A

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of Methyl 3-phenyl-2-(phenylformamido)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling phenylformamide derivatives with methyl 3-phenylpropanoate precursors. For example, palladium-catalyzed cross-coupling (e.g., Pd/C with triethylamine in THF under reflux) can facilitate amide bond formation . Alternative routes may use formylation agents like trimethyl orthoformate under reflux conditions to introduce the phenylformamido group . Optimization should focus on solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C), and catalytic efficiency (e.g., 5 mol% Pd/C). Yield improvements often require iterative adjustments to stoichiometry and reaction time.

Q. Which analytical techniques are critical for confirming the structural integrity and purity of Methyl 3-phenyl-2-(phenylformamido)propanoate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm the ester carbonyl (δ ~170 ppm), phenylformamido NH (δ ~8–9 ppm), and aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : APCI or ESI-HRMS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₆NO₃: theoretical vs. observed m/z) .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects impurities like unreacted phenylformamide .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic systems for synthesizing Methyl 3-phenyl-2-(phenylformamido)propanoate derivatives?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd/C vs. homogeneous catalysts) require systematic benchmarking:

Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent polarity, temperature) .

Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps.

Post-Hoc Analysis : Compare byproduct profiles (e.g., via LC-MS) to infer mechanistic differences (e.g., oxidative vs. non-oxidative pathways) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of Methyl 3-phenyl-2-(phenylformamido)propanoate in enzyme inhibition studies?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) or modify the ester group to methyl vs. ethyl .

- Enzymatic Assays : Test inhibition potency against target enzymes (e.g., serine hydrolases) using fluorogenic substrates.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate steric/electronic properties with binding affinity .

Q. What challenges arise during scale-up synthesis of Methyl 3-phenyl-2-(phenylformamido)propanoate, particularly in maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases in biphasic systems) to separate enantiomers .

- Process Optimization : Avoid racemization by minimizing high-temperature steps; replace strong acids/bases with mild buffers .

- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time enantiomer tracking .

Q. How can derivatization of Methyl 3-phenyl-2-(phenylformamido)propanoate enhance its utility as a biochemical probe?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.